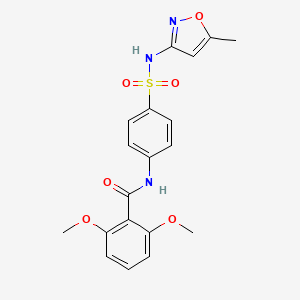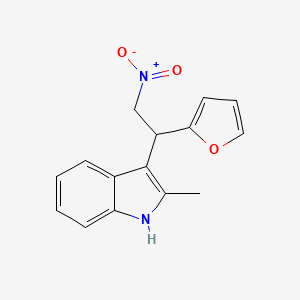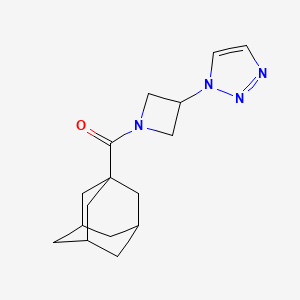
2,6-diméthoxy-N-(4-(N-(5-méthylisoxazol-3-yl)sulfamoyl)phényl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. While the specific synthesis of 2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is not detailed in the provided papers, similar compounds have been synthesized using various starting materials and key reactions such as ring closing, reduction, and acylation reactions. For example, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide involved six steps and yielded the final product in more than 30% overall yields, as characterized by 1H NMR, 13C NMR, and HR-ESI-MS .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The papers provided do not directly analyze the molecular structure of 2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, but they do mention the use of NMR and mass spectrometry to confirm the structures of synthesized compounds . These techniques are essential for determining the molecular structure and ensuring the correct synthesis of the compound.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions that are important for their biological activity. The provided papers do not discuss the specific chemical reactions of 2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, but they do mention that the synthesized compounds were screened for their inhibitory potential against enzymes such as alkaline phosphatases and ecto-5′-nucleotidases . This suggests that the compound may also interact with biological targets through specific chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are key to their function as potential drugs. The papers provided do not detail the properties of 2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, but they do imply that similar compounds have been evaluated for their biological activities, which would be influenced by their physical and chemical properties .
Applications De Recherche Scientifique
- Recherche: Le 2,6-diméthoxy-N-(4-(N-(5-méthylisoxazol-3-yl)sulfamoyl)phényl)benzamide a été étudié comme inhibiteur de la synthèse de la chitine. Il inhibe la production de chitine dans l'intégument d'insectes comme Chilo suppressalis .
- Recherche: Les scientifiques ont analysé les effets des substituants sur l'inhibition de la synthèse de la chitine en utilisant la méthode de Hansch-Fujita. Les substituants hydrophobes favorisent l'activité, tandis que les substituants volumineux sont nuisibles .
- Recherche: Le N-(5-méthylisoxazol-3-yl)malonamide, un composé apparenté, présente un polymorphisme. La compréhension des interactions et du contenu énergétique de ses cristaux aide à proposer des mécanismes de cristallisation .
- Recherche: La flexibilité du carbone central dans le this compound conduit à trois formes distinctes. Les solvates et les interactions jouent un rôle crucial dans la formation des cristaux .
Inhibition de la synthèse de la chitine
Études de relation quantitative structure-activité (QSAR)
Polymorphisme et rétrosynthèse cristalline
Chimie supramoléculaire et solvates
Mécanisme D'action
Target of Action
The primary target of the compound 2,6-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide is the process of chitin synthesis . Chitin, a long-chain polymer of N-acetylglucosamine, is a key component of the cell walls of fungi and the exoskeletons of arthropods. By inhibiting chitin synthesis, this compound disrupts these structures, leading to the death of the organism .
Mode of Action
2,6-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide interacts with the enzymes involved in the chitin synthesis pathway, inhibiting their activity . This prevents the formation of chitin, disrupting the integrity of the cell wall or exoskeleton.
Biochemical Pathways
The compound 2,6-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide affects the biochemical pathway of chitin synthesis . By inhibiting this pathway, it prevents the formation of chitin, leading to a disruption in the structural integrity of the cell walls of fungi and the exoskeletons of arthropods . The downstream effects of this disruption can include impaired growth, development, and reproduction, ultimately leading to the death of the organism .
Result of Action
The molecular and cellular effects of the action of 2,6-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide are primarily seen in the disruption of cell wall or exoskeleton integrity . By inhibiting chitin synthesis, this compound prevents the formation of these crucial structures, leading to a range of effects including impaired growth, development, and reproduction, and ultimately the death of the organism .
Propriétés
IUPAC Name |
2,6-dimethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-12-11-17(21-28-12)22-29(24,25)14-9-7-13(8-10-14)20-19(23)18-15(26-2)5-4-6-16(18)27-3/h4-11H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOUBGJHPFZQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549177.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2549178.png)



![7-(4-chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549183.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2549187.png)




![Methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549198.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2549199.png)
